n-[2-(Pyridin-2-yl)ethyl]butan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
6311-97-3 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-2-3-8-12-10-7-11-6-4-5-9-13-11/h4-6,9,12H,2-3,7-8,10H2,1H3 |
InChI Key |
YQYQAPCJXPYSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCC1=CC=CC=N1 |
Origin of Product |
United States |
Classification and Structural Context of N 2 Pyridin 2 Yl Ethyl Butan 1 Amine
n-[2-(Pyridin-2-yl)ethyl]butan-1-amine is an organic compound that integrates several key functional groups, defining its chemical character and reactivity. Structurally, it is composed of a pyridine (B92270) ring connected via an ethyl linker to a butan-1-amine moiety.
Pyridine Moiety : The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. wikipedia.orgbritannica.com This part of the molecule imparts aromaticity, basicity through the nitrogen lone pair, and the ability to coordinate with metal ions. wikipedia.orgrsc.org
Amine Moiety : The nitrogen atom connecting the ethyl and butyl groups classifies the compound as a secondary amine. libretexts.orglibretexts.org Amines are characterized by their basicity and nucleophilicity, making them reactive centers for a variety of organic transformations.
This hybrid structure, combining an aromatic heterocycle with an aliphatic secondary amine, places this compound in the family of pyridine-amine compounds. These compounds are of significant interest due to the combined chemical properties endowed by both the pyridine and amine functionalities. A structural isomer, (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine, shares the same molecular formula and weight, highlighting the potential for varied chemical and physical properties based on substituent placement. smolecule.comchemscene.com
Interactive Table: Physicochemical Properties of this compound
Note: As this specific compound is not extensively documented, some properties are calculated or estimated based on its structure and data from close structural isomers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂ | Calculated |
| Molar Mass | 178.27 g/mol | Calculated smolecule.com |
| Hydrogen Bond Donors | 1 | Predicted chemscene.com |
| Hydrogen Bond Acceptors | 2 | Predicted chemscene.com |
| Rotatable Bonds | 5 | Predicted |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | Predicted chemscene.com |
| Classification | Secondary Amine, Pyridine Derivative | libretexts.org |
Historical Overview of Research on Pyridine Amine Hybrid Structures
While specific research history on n-[2-(Pyridin-2-yl)ethyl]butan-1-amine is not extensively documented, the historical context of its constituent parts—pyridine (B92270) and amines—is rich and foundational to modern organic chemistry.
Pyridine was first identified in the 19th century, initially isolated from coal tar. wikipedia.orgbritannica.com Its unique structure and aromatic properties spurred the development of numerous synthetic methods. A significant milestone was the Hantzsch pyridine synthesis, reported in 1881 by Arthur Rudolf Hantzsch, which allowed for the creation of various dihydropyridine (B1217469) and pyridine derivatives from simple acyclic precursors. wikipedia.orgwikipedia.orgfiveable.me Another key development was the Chichibabin pyridine synthesis in 1924, providing an industrially viable method from inexpensive reagents like aldehydes and ammonia. wikipedia.org These synthetic advancements opened the door for the systematic creation of a vast library of pyridine-containing compounds.
The study of amines is equally fundamental to organic chemistry. Their role as bases, nucleophiles, and key components of biologically active molecules has been recognized since the early days of the field. The combination of pyridine and amine functionalities into single "hybrid" molecules became a logical progression. Researchers recognized that these structures could serve as versatile ligands in coordination chemistry and as scaffolds for new pharmaceuticals. The pyridine nitrogen and the external amine nitrogen can act in concert to chelate metal ions, leading to stable and functionally diverse metal complexes. digitellinc.comresearchgate.netmdpi.com This dual functionality has driven decades of research into the synthesis and application of various pyridine-amine structures.
Significance of N 2 Pyridin 2 Yl Ethyl Butan 1 Amine in Chemical Research
The significance of n-[2-(Pyridin-2-yl)ethyl]butan-1-amine in chemical research stems from the versatile properties inherent in its pyridine-amine scaffold. While this specific molecule may be a niche compound, its structural class is of considerable importance in several scientific domains.
Coordination Chemistry : Pyridine-amine derivatives are widely used as ligands to form coordination complexes with transition metals. digitellinc.comresearchgate.net The nitrogen atoms from both the pyridine (B92270) ring and the amine group can act as electron-pair donors, binding to a metal center. researchgate.net Such complexes are investigated for their catalytic activity, magnetic properties, and as models for the active sites of metalloenzymes. mdpi.com The specific geometry and flexibility of the ethyl-butan-amine chain in this compound would influence the coordination geometry and stability of its potential metal complexes.
Medicinal Chemistry : The pyridine ring is a key structural motif in a vast number of pharmaceuticals. nih.gov Its ability to form hydrogen bonds, its metabolic stability, and its capacity to act as a bioisostere for other functional groups make it a privileged scaffold in drug design. nih.gov Pyridine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and psychotropic effects. nih.govresearchgate.netnih.govtjnpr.org The incorporation of an amine side chain can further modulate a compound's pharmacological profile by influencing its solubility, basicity, and ability to interact with biological targets.
Synthetic Organic Chemistry : In organic synthesis, this compound can serve as a versatile building block. The secondary amine is readily functionalized through reactions such as acylation, alkylation, or condensation, allowing for the construction of more complex molecular architectures. organic-chemistry.org
Scope and Objectives of Academic Inquiry into N 2 Pyridin 2 Yl Ethyl Butan 1 Amine
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnections target the newly formed carbon-nitrogen (C-N) bonds, as these bonds are central to the key synthetic transformations. amazonaws.com
Two primary retrosynthetic pathways are considered:
Pathway A: Disconnection of the N-butyl bond. This is the most common and direct approach. The C-N bond between the nitrogen atom and the butyl group is disconnected. This leads to two precursor molecules: 2-(2-aminoethyl)pyridine (B145717) and a four-carbon electrophile, such as butyraldehyde (B50154) (for reductive amination) or a butyl halide like 1-bromobutane (B133212) (for alkylation). Both precursors are commercially available and provide a convergent synthesis.
Pathway B: Disconnection of the N-ethylpyridine bond. This pathway involves cleaving the bond between the nitrogen and the ethylpyridine moiety. This route identifies butan-1-amine and a suitable 2-(2-pyridyl)ethyl electrophile, such as 2-(2-bromoethyl)pyridine (B1590421) or pyridin-2-ylacetaldehyde. While feasible, this approach can sometimes be more complex due to the potential for side reactions involving the pyridine ring.
Pathway A is generally preferred for its simplicity and the high efficiency of the corresponding forward synthetic reactions, namely direct alkylation and reductive amination.
**2.2. Multistep Synthetic Routes for this compound
Based on the retrosynthetic analysis, several robust synthetic routes can be employed to construct this compound.
Direct N-alkylation involves the reaction of a primary amine with an alkyl halide. In this context, 2-(2-aminoethyl)pyridine serves as the nucleophile, attacking an electrophilic butyl halide (e.g., 1-bromobutane or 1-iodobutane) to form the target secondary amine. quimicaorganica.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and facilitate the reaction.
Common bases used for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases such as sodium hydride (NaH) when necessary. researchgate.net The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) being most effective. researchgate.net A significant challenge in N-alkylation is the potential for overalkylation, where the desired secondary amine product reacts further to form a tertiary amine. This can often be controlled by using a slight excess of the primary amine starting material.
Table 1: Representative Conditions for N-Alkylation
| Reagent | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| 1-Bromobutane | K₂CO₃ | Acetonitrile | Reflux | Moderate yield, potential for dialkylation |
| 1-Iodobutane (B1219991) | Cs₂CO₃ | DMF | 70 °C | Good yield, higher reactivity of iodide |
| 1-Bromobutane | NaH | THF | Room Temp. | High reactivity, requires anhydrous conditions |
Multistep Synthetic Routes for this compound
Reductive Amination Strategies for Pyridine-Amine Linkages
Reductive amination is a highly efficient and widely used method for forming C-N bonds, providing an excellent alternative to direct alkylation. organic-chemistry.org This two-step, one-pot process first involves the formation of an imine intermediate from the condensation of an amine and a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding amine. researchgate.net
Two main variations are possible for the synthesis of this compound:
Reaction of 2-(2-aminoethyl)pyridine with butyraldehyde.
Reaction of butan-1-amine with pyridin-2-ylacetaldehyde.
A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly popular due to its mildness and selectivity for imines over carbonyls. researchgate.net Other effective reagents include amine-borane complexes, such as α-picoline-borane, which are stable, easy to handle, and can be used in various solvents, including methanol (B129727) and even water. organic-chemistry.orgorganic-chemistry.org This method generally provides high yields and cleaner reactions with fewer side products compared to direct alkylation. organic-chemistry.org
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantages |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild, selective, commercially available |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective, but highly toxic cyanide byproduct |
| α-Picoline-Borane | Methanol, Water, Neat | Stable, safe, environmentally benign option organic-chemistry.orgorganic-chemistry.org |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Methanol | Atom-economical, but may require pressure |
C-N Bond Formation Reactions in the Synthesis of this compound
While alkylation and reductive amination are the most direct methods, other advanced C-N bond-forming reactions can theoretically be applied. Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for constructing C-N bonds. This reaction typically involves the coupling of an amine with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. beilstein-journals.org
For the synthesis of the target molecule, a Buchwald-Hartwig approach would be unconventional and overly complex but could involve coupling 2-(2-aminoethyl)pyridine with a butyl halide. However, this method is more commonly reserved for forming bonds to sp²-hybridized carbons (e.g., aryl amines) and is generally not the first choice for simple secondary amine synthesis from alkyl precursors due to competing side reactions like β-hydride elimination. The development of these catalytic systems, however, underscores the broad range of available methodologies for C-N bond formation in modern organic synthesis. researchgate.net
Catalysis can be integrated into the synthesis to improve efficiency and sustainability. In reductive amination, catalytic hydrogenation offers an atom-economical alternative to hydride reagents. This involves reacting the amine and aldehyde under a hydrogen atmosphere in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C). researchgate.net This method avoids the production of stoichiometric inorganic waste but may require specialized high-pressure equipment. Studies on the reductive amination of butyraldehyde have shown that catalyst choice can significantly influence selectivity towards the primary or secondary amine product. researchgate.net
For alkylation reactions, phase-transfer catalysts (e.g., tetralkylammonium salts) can be employed to facilitate the reaction between an aqueous and an organic phase, which can simplify workup and avoid the need for anhydrous solvents. Furthermore, emerging research in photocatalysis has demonstrated the use of light-activated charge-transfer complexes for enantioselective α-alkylation of aldehydes with pyridinium (B92312) salts, hinting at future catalytic possibilities for related transformations. rsc.org
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is critical for maximizing product yield, minimizing side reactions, and ensuring process scalability. For the N-alkylation of 2-(2-aminoethyl)pyridine with a butyl halide, several parameters can be systematically varied.
Base: The strength and solubility of the base are important. While K₂CO₃ is a common and inexpensive choice, stronger bases like Cs₂CO₃ often lead to higher yields by more effectively promoting the reaction. chemrxiv.org
Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the reaction rate compared to less polar solvents like THF or acetonitrile.
Leaving Group: The nature of the halide on the alkylating agent affects reactivity, with the order being I > Br > Cl. Using 1-iodobutane will typically result in faster reaction times or allow for lower reaction temperatures compared to 1-bromobutane.
Temperature: Increasing the temperature generally increases the reaction rate but may also promote the formation of the undesired dialkylated byproduct. Finding the optimal temperature is a balance between reaction time and selectivity.
The following table illustrates a hypothetical optimization study for the N-alkylation route based on typical findings in the literature for similar reactions. chemrxiv.orgresearchgate.net
Table 3: Optimization of the N-Alkylation of 2-(2-aminoethyl)pyridine with 1-Bromobutane
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 55 |
| 2 | K₂CO₃ (3.0) | Acetonitrile | 80 | 24 | 65 |
| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 16 | 78 |
| 4 | Cs₂CO₃ (1.5) | DMF | 70 | 12 | 85 |
| 5 | NaH (1.2) | THF | 25 | 10 | 82 |
For reductive amination, optimization focuses on the choice of reducing agent, solvent, and pH. The use of mild acids can catalyze imine formation, but excess acid can protonate the starting amine, rendering it non-nucleophilic. The reaction is often self-optimizing when using reagents like NaBH(OAc)₃, which releases acetic acid upon reaction, creating favorable conditions.
Green Chemistry Principles in this compound Synthesis
A cornerstone of green chemistry is the concept of Atom Economy (AE) , which measures the efficiency of a reaction in converting reactant atoms into the final product. chembam.com The ideal synthesis of this compound via reductive amination of 2-(pyridin-2-yl)ethan-1-amine and butanal with hydrogen gas as the reductant is highly atom-economical, as it theoretically produces only water as a byproduct. rsc.org
Theoretical Atom Economy for the Synthesis of this compound
This calculation assumes the ideal reductive amination reaction: C₇H₁₀N₂ + C₄H₈O + H₂ → C₁₁H₁₈N₂ + H₂O. The primary reactants for the imine formation are 2-(pyridin-2-yl)ethan-1-amine and butanal.
Beyond theoretical calculations, the practical application of green chemistry involves selecting environmentally benign reagents and conditions. Key green metrics used to evaluate the sustainability of a chemical process include the Environmental Factor (E-Factor) , which is the ratio of the mass of waste to the mass of product, and Process Mass Intensity (PMI) , which considers the total mass input (solvents, reagents, process water) relative to the mass of the final product. chembam.comwhiterose.ac.uk The goal is to achieve a low E-Factor and PMI. nih.gov
Key Green Chemistry Metrics and Their Application
To achieve these green objectives in the synthesis of this compound, several advanced methodologies are employed:
Catalytic Hydrogenation and Transfer Hydrogenation: Traditional reductive aminations often use stoichiometric hydride reagents like sodium triacetoxyborohydride or sodium cyanoborohydride, which have poor atom economy and generate significant boron-containing waste. organic-chemistry.orgacsgcipr.org A greener alternative is the use of catalytic amounts of transition metals (e.g., Palladium, Ruthenium, Iridium, or earth-abundant metals like Iron and Cobalt) with molecular hydrogen (H₂) as the reductant. researchgate.netfrontiersin.orgacs.org This approach is highly atom-economical. acs.org Catalytic transfer hydrogenation offers another green pathway, using safer hydrogen donors such as formic acid or isopropanol, which can often be performed in environmentally benign solvents like water or ethanol. nih.govliv.ac.uk Iridium complexes, in particular, have shown high efficiency for transfer hydrogenation reductive amination in aqueous media. researchgate.net
Solvent Selection: A critical aspect of green synthesis is the replacement of hazardous organic solvents, such as chlorinated hydrocarbons (e.g., 1,2-dichloroethane), with greener alternatives. organic-chemistry.org For the synthesis of this compound, water is an ideal choice, especially in catalytic transfer hydrogenation or biocatalytic methods. organic-chemistry.orgnih.gov Other green solvents include ethanol, or in some cases, performing the reaction under solvent-free conditions, which drastically reduces waste. researchgate.net
The table below compares a conventional reductive amination approach with potential greener alternatives applicable to the synthesis of this compound, based on findings from analogous reactions in the literature.
Comparison of Synthetic Approaches for Reductive Amination
Data presented in this table are illustrative and based on typical conditions reported for reductive amination of analogous substrates in the scientific literature. organic-chemistry.orgfrontiersin.orgnih.govresearchgate.net
By integrating these green chemistry principles, the synthesis of this compound can be transformed from a conventional chemical process into a highly efficient, safe, and sustainable methodology.
Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Databases
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental spectroscopic data for the compound This compound . Despite targeted searches for its synthesis and characterization, no specific ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), or Raman spectra for this exact molecule could be located.
The inquiry for detailed research findings and data tables for the structural elucidation of this compound cannot be fulfilled at this time due to the absence of this foundational information in the reviewed scientific domain. The generation of a thorough and scientifically accurate article as outlined is contingent upon the availability of such experimental data.
While spectroscopic information exists for structurally related compounds, such as isomers or other pyridine-containing amines, this data is not applicable for the specific structural assignment and characterization of this compound. The precise arrangement of atoms and functional groups within a molecule results in a unique spectroscopic fingerprint; therefore, data from analogous compounds cannot be used to accurately describe the target molecule.
Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to populate the requested article sections. Without access to primary research detailing these analyses, any attempt to create the specified content would be speculative and would not meet the standards of scientific accuracy.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, both high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) would provide critical data for its unequivocal identification and purity assessment.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound from its exact mass. By providing mass measurements with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
While specific HRMS data for this compound is not available in the reviewed literature, a hypothetical analysis would yield the following theoretical data. The protonated molecule, [M+H]⁺, would be analyzed to confirm the elemental composition.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₈N₂ |
| Monoisotopic Mass | 178.1470 g/mol |
| Theoretical m/z of [M+H]⁺ | 179.1543 |
In a typical HRMS experiment, the observed m/z value would be compared to the theoretical value. A minimal mass error, usually in the parts-per-million (ppm) range, would confirm the elemental formula and, by extension, the molecular weight of the compound with a high degree of confidence.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas chromatography-mass spectrometry is a powerful hybrid technique that separates volatile compounds in a mixture before detecting them by mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the main component. The analysis of amines by GC-MS can sometimes be challenging due to their polarity.
A GC-MS analysis of this compound would involve injecting a solution of the compound into the gas chromatograph. The compound would travel through a capillary column, and its retention time would be recorded. Following separation, the compound would be ionized, typically by electron ionization (EI), leading to fragmentation. The resulting mass spectrum, a fingerprint of the molecule, would be used for its identification. The fragmentation pattern of phenethylamines under EI-GC-MS often involves cleavage of the Cβ-Cα bond.
Table 2: Predicted Major Mass Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 178 | [M]⁺ (Molecular Ion) |
| 93 | [C₅H₄NCH₂CH₂]⁺ |
| 92 | [C₅H₄NCH₂]⁺ |
| 86 | [CH₂(CH₂)₂CH₃NHCH₂]⁺ |
| 57 | [C₄H₉]⁺ |
The relative intensities of these fragments would provide a unique pattern for the identification of this compound. The presence of any additional peaks in the chromatogram would indicate impurities, and their corresponding mass spectra could be used for their identification.
X-ray Diffraction for Solid-State Molecular Structure and Conformational Analysis
To date, the crystal structure of this compound has not been reported in the publicly available scientific literature. Therefore, no experimental X-ray diffraction data, such as unit cell parameters, space group, or atomic coordinates, can be presented.
A hypothetical X-ray diffraction study would involve growing single crystals of the compound suitable for analysis. The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be analyzed to solve the crystal structure. Such an analysis would reveal the precise spatial arrangement of the pyridinyl, ethyl, and butyl groups, as well as any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. For similar molecules, intermolecular N—H···N interactions are often observed.
Advanced Chromatographic Techniques for Purity and Homogeneity Assessment
Beyond GC-MS, other advanced chromatographic techniques are essential for a comprehensive assessment of the purity and homogeneity of a chemical compound. High-performance liquid chromatography (HPLC) is a particularly powerful tool for the analysis of a wide range of compounds, including amines.
The development of an HPLC method for this compound would involve the selection of an appropriate stationary phase (column) and a mobile phase. Due to the basic nature of the amine, a reversed-phase column (e.g., C18) with a buffered mobile phase, often a mixture of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape, would likely be employed. Detection could be achieved using a UV detector, leveraging the UV absorbance of the pyridine ring.
The purity of a sample would be determined by integrating the peak area of the main component and any impurities in the chromatogram. A high percentage of the main peak area (e.g., >99%) would indicate high purity. The homogeneity of the main peak can be further assessed using a photodiode array (PDA) detector, which can acquire UV spectra across the entire peak, providing evidence for the presence of co-eluting impurities.
While specific HPLC methods for this compound are not detailed in the literature, the general principles of amine analysis by HPLC provide a framework for method development.
Reactivity of the Tertiary Amine Moiety
The tertiary amine, specifically the butylethylamino group, is characterized by the lone pair of electrons on the nitrogen atom. This lone pair makes the nitrogen atom both basic and nucleophilic, enabling it to participate in reactions with electrophiles.
As a typical tertiary amine, the nitrogen atom of the butylethylamino group can readily undergo quaternization. This reaction involves the alkylation of the amine with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. mostwiedzy.pld-nb.info
The general equation for this reaction is: R3N + R'-X → [R3N-R']+X-
For this compound, the reaction with an alkyl halide such as methyl iodide would yield the corresponding quaternary ammonium iodide. The rate of this reaction is influenced by factors such as the nature of the alkylating agent (with iodides being more reactive than bromides or chlorides), the solvent, and the temperature. researchgate.net
Table 1: Examples of Quaternizing Agents and Expected Products
| Quaternizing Agent | Reagent Name | Expected Product |
|---|---|---|
| CH3I | Methyl iodide | N-butyl-N-methyl-N-[2-(pyridin-2-yl)ethyl]butan-1-aminium iodide |
| C2H5Br | Ethyl bromide | N-butyl-N-ethyl-N-[2-(pyridin-2-yl)ethyl]butan-1-aminium bromide |
This table is illustrative and based on the general reactivity of tertiary amines.
The tertiary amine nitrogen can be oxidized to form a tertiary amine N-oxide. This transformation is typically achieved using strong oxidizing agents such as hydrogen peroxide (H2O2) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).
However, a significant consideration for this compound is the presence of two nitrogen atoms that can be oxidized: the tertiary aliphatic amine and the pyridine nitrogen. Generally, aliphatic tertiary amines are more basic and more nucleophilic than the nitrogen in a pyridine ring. Consequently, they are often more susceptible to oxidation. Selective oxidation can be challenging, but it is possible to favor the oxidation of the pyridine nitrogen by protonating the more basic aliphatic amine with an acid, which deactivates it towards electrophilic attack by the oxidant. nih.gov
Reactivity of the Pyridine Ring System
The pyridine ring is an aromatic heterocycle. The presence of the electronegative nitrogen atom significantly influences the ring's reactivity compared to benzene. The nitrogen atom withdraws electron density from the ring, making it electron-deficient.
The pyridine ring in this compound is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. libretexts.orgyoutube.com This deactivation arises from the electron-withdrawing inductive effect of the nitrogen atom, which reduces the nucleophilicity of the ring carbons. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated. This protonation forms a pyridinium ion, which further deactivates the ring to a great extent. libretexts.org
When electrophilic substitution does occur, it proceeds under harsh conditions (e.g., high temperatures) and substitution is directed primarily to the C-3 and C-5 positions (meta to the nitrogen). Attack at the C-2, C-4, or C-6 positions is disfavored because the resulting cationic intermediates (arenium ions) would have a resonance structure where the positive charge is placed on the electronegative nitrogen atom, which is highly unstable. youtube.com Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine because the Lewis acid catalysts (e.g., AlCl3) coordinate with the basic nitrogen atom, leading to strong deactivation of the ring. libretexts.org
Table 2: Common Electrophilic Aromatic Substitution Reactions on Pyridine
| Reaction | Reagents | Typical Conditions | Major Product Position |
|---|---|---|---|
| Nitration | HNO3 / H2SO4 | High Temperature (~300 °C) | 3-Nitro derivative |
| Sulfonation | SO3 / H2SO4 | High Temperature (~230 °C) | 3-Sulfonic acid derivative |
This table reflects the general reactivity of the pyridine ring and indicates the expected outcome for the pyridine moiety in the subject compound under forcing conditions.
The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). However, these reactions typically require the presence of a good leaving group, such as a halide, at the position of attack. The parent molecule, this compound, does not possess such a leaving group on its pyridine ring and therefore would not readily undergo SNAr reactions. If the pyridine ring were halogenated (e.g., at the 6-position), it would become activated for substitution by strong nucleophiles.
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using reagents like m-CPBA or hydrogen peroxide in acetic acid. mdpi.com The resulting N-oxide exhibits significantly different reactivity compared to the parent pyridine. The N-oxide oxygen atom can donate electron density back into the ring, making the C-2 and C-4 positions more susceptible to electrophilic attack. Conversely, the ring becomes more activated towards nucleophilic substitution. scripps.edu
In the case of this compound, selective N-oxidation of the pyridine nitrogen over the more basic aliphatic amine can be achieved. This is accomplished by performing the reaction in the presence of an acid. The acid will preferentially protonate the more basic aliphatic amine, forming an ammonium salt. This deactivates the aliphatic nitrogen, allowing the oxidant to selectively attack the pyridine nitrogen. nih.gov This strategy is a key method for functionalizing pyridine rings in molecules that also contain more reactive amine groups. nih.gov
Reactivity at the Ethyl Linker and Butyl Chains
The ethyl and n-butyl groups attached to the nitrogen atom are composed of sp³-hybridized carbon atoms and are generally considered the least reactive parts of the molecule. Their reactivity is primarily limited to C-H bond functionalization, which typically requires energetic input or specialized catalytic systems due to the high bond dissociation energy of aliphatic C-H bonds.
Free-Radical Reactions: Under conditions that promote the formation of free radicals, such as exposure to high temperatures or UV radiation in the presence of a radical initiator, the alkyl chains can undergo hydrogen abstraction. The stability of the resulting carbon-centered radical determines the preferred site of abstraction. In the n-butyl chain, hydrogen abstraction is statistically more likely to occur at one of the internal methylene (B1212753) (CH₂) groups than at the terminal methyl (CH₃) group. Subsequent reactions of these alkyl radicals can lead to a variety of products, including chain-functionalized derivatives or degradation products.
Oxidative Reactions: Strong oxidizing agents or specific catalytic systems can promote the oxidation of the alkyl chains. For instance, studies on the oxidation of n-butylamine have shown that reaction with radicals can lead to hydrogen abstraction at various positions along the butyl chain. acs.orgacs.orgnih.gov The α-carbon (adjacent to the nitrogen) is often a favored site for oxidation, which can lead to dealkylation. The copper-promoted oxidation of tri-n-butylamine has been shown to result in a carbon-by-carbon degradation of an n-butyl group, forming a series of N,N-di-n-butylamides. rsc.org
Catalytic C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of otherwise inert C-H bonds. researchgate.netresearchgate.net Methodologies involving transition metals (like palladium or rhodium) or organocatalysis could potentially be applied to selectively introduce functional groups onto the ethyl or butyl chains of this compound. researchgate.netchemrxiv.orgnih.govacs.org These reactions, however, are highly specific and depend on the development of a suitable catalyst that can direct the reaction to a particular C-H bond.
| Reaction Type | Reagents/Conditions | Potential Outcome | Comments |
|---|---|---|---|
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), UV light | Bromination at various positions on the alkyl chains | Lacks selectivity, leading to a mixture of products. |
| Oxidation | Strong oxidants (e.g., KMnO₄, H₂O₂ with catalyst) | Hydroxylation, ketonization, or chain cleavage | Harsh conditions may also affect the amine and pyridine moieties. acs.org |
| Catalytic C-H Activation | Transition metal catalysts (e.g., Pd, Rh) | Arylation, alkylation, or other functionalization | Requires specific and often complex catalytic systems to achieve selectivity. researchgate.net |
Mechanisms of Degradation and Stability in Various Chemical Environments
The stability of this compound is influenced by its environment, including pH, the presence of oxidizing or reducing agents, and exposure to light or heat. Degradation can occur at the pyridine ring, the secondary amine, or the alkyl chains.
Acidic Environments: In acidic solutions, both the pyridine nitrogen (pKa ≈ 5.2) and the secondary amine nitrogen (pKa ≈ 10-11) will be protonated, forming a dicationic species. This protonation generally increases the compound's water solubility and can protect the amine from certain electrophilic attacks. However, strong acidic conditions, particularly in the presence of nitrates, can lead to degradation. Amines exhibit instability towards nitric acid, which can limit their application in certain industrial processes.
Basic Environments: The compound is relatively stable in basic conditions. The secondary amine will be deprotonated and thus highly nucleophilic, making it susceptible to reaction with any electrophiles present in the medium.
Oxidative Degradation: The molecule is susceptible to oxidative degradation. The secondary amine can be oxidized to form N-oxides or other degradation products. The pyridine ring can also be oxidized, typically to a pyridine-N-oxide. Alkylpyridines are known environmental pollutants, and their degradation, often microbial, can proceed through hydroxylated intermediates. researchgate.nettandfonline.com The presence of atmospheric oxygen, especially when catalyzed by metal ions or light, can lead to slow degradation over time. Studies on amine stability have shown that reactions with molecular oxygen can be initiated photochemically or radiolytically.
Reductive Degradation: The pyridine ring can be reduced to a piperidine (B6355638) ring under strong reducing conditions (e.g., catalytic hydrogenation with H₂/Pd or with sodium in ethanol). This transformation significantly alters the electronic properties and geometry of the heterocyclic portion of the molecule.
Thermal Stability: At elevated temperatures, thermal decomposition can occur. The degradation pathways are complex, but may involve cleavage of the C-N bonds or fragmentation of the alkyl chains, similar to the pyrolysis of poly-n-alkyl acrylates which can involve side-chain elimination. researchgate.net
| Environment | Stability | Potential Degradation Mechanisms |
|---|---|---|
| Strong Acid (e.g., HCl) | Moderate | Protonation provides some stability; potential for acid-catalyzed hydrolysis or other reactions over long periods. |
| Strong Base (e.g., NaOH) | High | Generally stable, but the free amine is nucleophilic and reactive towards electrophiles. |
| Oxidizing Agents (e.g., H₂O₂, Air) | Low | Oxidation of the secondary amine, pyridine ring (N-oxidation), and potentially the alkyl chains. tandfonline.com |
| Reducing Agents (e.g., NaBH₄, H₂/Pd) | Moderate to Low | The pyridine ring is susceptible to reduction to piperidine under strong reducing conditions. |
| UV Radiation | Low | Photochemical initiation of radical reactions, leading to complex degradation pathways. |
Derivatization Strategies for this compound
Derivatization of this compound primarily targets the nucleophilic secondary amine, which is the most reactive functional group for such modifications. These strategies are often employed to alter the molecule's physical properties or for analytical purposes, such as enhancing detection in chromatography. researchgate.netresearchgate.net
N-Acylation: The secondary amine readily reacts with acylating agents like acid chlorides or acid anhydrides in the presence of a base to form the corresponding amide. This is a robust and common reaction for secondary amines.
Reaction: R-NH-R' + R''-COCl → R-N(COR'')-R' + HCl
N-Alkylation: Further alkylation of the secondary amine can occur by reaction with an alkyl halide. This reaction yields a tertiary amine. If a second equivalent of the alkyl halide is used, a quaternary ammonium salt can be formed.
Reaction: R-NH-R' + R''-X → R-N(R'')-R' + HX
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, dansyl chloride, or 2-naphthalenesulfonyl chloride) in the presence of a base yields a stable sulfonamide. nih.gov This type of derivatization is frequently used in analytical chemistry to create derivatives with strong UV absorbance or fluorescence for HPLC analysis.
Reaction: R-NH-R' + R''-SO₂Cl → R-N(SO₂R'')-R' + HCl
Reaction with Isocyanates and Isothiocyanates: The amine can react with isocyanates to form N,N-disubstituted ureas and with isothiocyanates (like phenyl isothiocyanate) to form N,N-disubstituted thioureas. rsc.org These reactions are often quantitative and useful for analytical derivatization.
Reaction with Isocyanate: R-NH-R' + R''-N=C=O → R-N(C(=O)NHR'')-R'
Reaction with Isothiocyanate: R-NH-R' + R''-N=C=S → R-N(C(=S)NHR'')-R'
Derivatization of the Pyridine Ring: While less common for this type of molecule, the pyridine ring can also be derivatized.
N-Oxidation: Reaction with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) can form the corresponding pyridine-N-oxide.
Electrophilic Substitution: Electrophilic substitution on the pyridine ring is difficult due to its electron-deficient nature and requires harsh conditions.
| Reagent Class | Example Reagent | Product Type | Primary Application |
|---|---|---|---|
| Acid Chlorides | Acetyl chloride | Amide | Synthesis, protection of the amine group |
| Sulfonyl Chlorides | Dansyl chloride | Sulfonamide | Fluorescence labeling for analytical detection. nih.gov |
| Isothiocyanates | Phenyl isothiocyanate (PIT) | Thiourea (B124793) | UV labeling for HPLC analysis. rsc.org |
| Chloroformates | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Carbamate | Protection of amines, analytical derivatization. researchgate.net |
| Alkyl Halides | Methyl iodide | Tertiary amine / Quaternary ammonium salt | Synthesis |
No Published Research Found for this compound
Following a comprehensive search of available scientific literature, no specific research articles, crystallographic data, or spectroscopic analyses pertaining to the coordination chemistry of the compound this compound could be located. The requested detailed information regarding its chelation behavior, coordination modes, and the synthesis and characterization of its metal complexes does not appear to be published in the accessible scientific domain.
While extensive research exists for structurally related pyridine-containing ligands and their transition metal complexes, providing information on these analogous compounds would fall outside the strict scope of the requested subject. The explicit focus on this compound cannot be fulfilled due to the absence of specific data for this particular molecule.
Therefore, the detailed article outline focusing on its coordination chemistry, including chelation behavior, synthesis of metal complexes, and their spectroscopic and solid-state characterization, cannot be generated at this time.
Coordination Chemistry and Ligand Properties of N 2 Pyridin 2 Yl Ethyl Butan 1 Amine
Applications in Metal Ion Sensing and Sequestration
Without any foundational research on the synthesis and characterization of metal complexes with this ligand, or any studies into its catalytic activity or sensing capabilities, any attempt to generate content for the requested article would be purely speculative and would not meet the required standards of scientific accuracy.
Theoretical and Computational Studies of N 2 Pyridin 2 Yl Ethyl Butan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other associated properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. Key aspects of this analysis involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. scirp.org
For pyridine-containing ligands, the HOMO and LUMO are often distributed across the pyridine (B92270) ring and the nitrogen atoms, indicating these are the primary sites for molecular interactions. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. scirp.org DFT calculations on related pyridine amide derivatives show that the frontier orbitals are concentrated around the pyridine ring and other heteroatoms, which act as the active regions of the molecules. mdpi.com
Computational studies on similar bioactive pyridine derivatives have utilized DFT at the B3LYP/6-31G(d,p) level to determine these electronic properties. nih.gov The data in the table below, derived from a study on quinoline (B57606) (benzo[b]pyridine), illustrates the typical values obtained from such calculations. scirp.org
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.646 |
| LUMO Energy | -1.816 |
| HOMO-LUMO Energy Gap (ΔE) | 4.830 |
This interactive table presents frontier molecular orbital energies for the related compound quinoline, as calculated by DFT/B3LYP/6-31+G(d,p) methodology. scirp.org
The biological activity and chemical reactivity of flexible molecules like n-[2-(Pyridin-2-yl)ethyl]butan-1-amine are highly dependent on their three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. Computational methods are employed to identify the most stable, low-energy conformers and to map the potential energy surface that describes the energy changes associated with these rotations. mdpi.com
Studies on 2-phenylethylamine, a close structural analog where a phenyl ring replaces the pyridyl group, have identified multiple stable conformers using microwave spectroscopy complemented by theoretical calculations. nih.govresearchgate.net These studies reveal that the molecule exists in both folded (gauche) and extended (anti) forms. The most stable gauche conformers are stabilized by a weak N-H···π interaction between the amine group and the aromatic ring. nih.govresearchgate.net Similar interactions would be expected for this compound, influencing its preferred shape.
The following table details the key dihedral angles and relative energies for the four lowest-energy conformers of 2-phenylethylamine, providing a model for the conformational landscape of the title compound.
| Conformer | τ1 (C-C-C-N) | τ2 (C-C-N-H) | Relative Energy (kJ/mol) |
|---|---|---|---|
| Gauche I | ±63.4° | 180° | 0.00 |
| Gauche II | ±56.5° | ±67.7° | 1.15 |
| Anti I | 180° | ±62.3° | 4.00 |
| Anti II | 180° | 180° | 4.85 |
This interactive table summarizes the calculated structural parameters and relative energies for the stable conformers of the analogous molecule 2-phenylethylamine. nih.govresearchgate.net
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy. mdpi.com By calculating the harmonic vibrational frequencies of an optimized molecular structure, a theoretical spectrum can be generated. nih.gov Comparing this theoretical spectrum with experimental data helps to confirm the molecular structure and allows for the precise assignment of spectral bands to specific vibrational modes (e.g., stretching, bending, and twisting) of functional groups. nih.gov
DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used for these calculations. nih.gov Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other model limitations, so a scaling factor is typically applied to improve the correlation. nih.gov Studies on substituted pyridines like 3-ethylpyridine (B110496) demonstrate excellent agreement between scaled theoretical frequencies and experimental FT-IR and FT-Raman spectra. nih.gov
The table below presents a correlation of calculated and experimental vibrational frequencies for key modes in 3-ethylpyridine, which are analogous to modes expected in this compound.
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹, Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|
| N-H Stretch (Amine) | ~3300-3400 | - | - |
| C-H Stretch (Aromatic) | 3068 | 3075 | 3072 |
| C-H Stretch (Aliphatic) | 2971 | 2976 | 2975 |
| C=C, C=N Ring Stretch | 1594 | 1596 | 1595 |
| CH₂ Scissoring | 1455 | 1458 | 1458 |
| N-H Bending (Amine) | ~1600 | - | - |
| C-N Stretch (Alkyl-Amine) | ~1100-1200 | - | - |
This interactive table correlates theoretical and experimental vibrational frequencies for 3-ethylpyridine and includes expected ranges for the amine group present in the title compound. nih.gov Note: Amine-specific modes are estimated based on typical values as they are not present in 3-ethylpyridine.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. ucl.ac.uk This technique allows researchers to observe conformational changes, ligand-receptor docking, and interactions with surrounding molecules, such as solvents. nih.govnih.gov
For a flexible ligand like this compound, MD simulations can reveal how its shape changes in solution, how it approaches and interacts with a metal center or a biological receptor, and the timescale of these processes. mdpi.com The simulation requires a force field (a set of parameters describing the potential energy of the system), and it is typically performed in a simulated box of solvent (e.g., water) under constant temperature and pressure to mimic experimental conditions. duke.edu
The table below outlines the typical parameters used to set up an MD simulation for studying a flexible ligand in an aqueous solution.
| Parameter | Typical Value / Description |
|---|---|
| Force Field | AMBER, CHARMM, GROMOS |
| Solvent Model | Explicit (e.g., TIP3P water) |
| System Size | ~10,000 - 100,000 atoms (Ligand + Solvent) |
| Temperature | 300 K (controlled by a thermostat) |
| Pressure | 1 atm (controlled by a barostat) |
| Time Step | 1-2 femtoseconds (fs) |
| Simulation Length | 10 - 1000 nanoseconds (ns) |
This interactive table summarizes common parameters for a molecular dynamics simulation designed to study the behavior of a flexible ligand in solution. mdpi.comduke.edu
Reaction Mechanism Predictions and Energetic Profiling
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating transition states (the highest energy point along a reaction coordinate) and intermediates. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. researchgate.net
For this compound, this approach could be used to predict its behavior in various chemical transformations, such as oxidation, reduction, or its synthesis reaction. ucl.ac.uk For example, a DFT study on the reaction between pyridinium (B92312) salts and ethylenes successfully mapped out a multi-step mechanism involving a Michael addition followed by an SNi-like reaction, calculating the Gibbs free energies for all intermediates and transition states to explain the observed product selectivity. researchgate.net A study on the copper-dependent reduction of a related hydroxylamine (B1172632) ligand also employed DFT to investigate the reaction mechanism. researchgate.net
The following table provides an illustrative energetic profile for a hypothetical two-step reaction, demonstrating how computational methods can quantify a reaction pathway.
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| TS1 | First Transition State | +15.2 |
| Intermediate | Metastable Intermediate | -5.7 |
| TS2 | Second Transition State | +21.5 |
| Products | Final Products | -18.9 |
This interactive table shows a hypothetical reaction energy profile, illustrating the relative energies of species along a reaction coordinate as would be calculated by computational methods. researchgate.net
Ligand-Metal Interaction Modeling in Coordination Complexes
The pyridine ring and the secondary amine group in this compound make it an excellent candidate as a bidentate or tridentate ligand in coordination chemistry. Computational modeling, especially with DFT, is used to predict the structure of metal complexes, the strength of the metal-ligand bonds, and the electronic properties of the resulting complex. ekb.eg
These models can predict coordination geometries (e.g., tetrahedral, square planar, octahedral), metal-ligand bond lengths, and bond angles. nih.gov Such studies are crucial for designing new catalysts, functional materials, and bioinorganic model compounds. For example, studies on transition metal complexes with aminopyridine ligands have used DFT to calculate geometric parameters and frontier orbital energies to understand their structure and reactivity. ekb.eg The interaction between a metal and a pyridine ligand involves σ-donation from the nitrogen lone pair to a vacant metal orbital. researchgate.net
The table below lists typical metal-nitrogen bond lengths for related pyridine and amine ligands complexed with common transition metals, as determined from experimental and computational studies.
| Metal Ion | M-N (Pyridine) Bond Length (Å) | M-N (Amine) Bond Length (Å) | Typical Geometry |
|---|---|---|---|
| Cu(II) | ~2.00 - 2.05 | ~2.01 - 2.06 | Square Pyramidal / Distorted Octahedral |
| Ni(II) | ~2.08 - 2.12 | ~2.10 - 2.15 | Octahedral |
| Zn(II) | ~2.05 - 2.15 | ~2.10 - 2.20 | Trigonal Bipyramidal / Octahedral |
| Co(II) | ~2.10 - 2.18 | ~2.15 - 2.25 | Octahedral |
This interactive table presents typical bond lengths and coordination geometries for transition metal complexes containing pyridine and amine donor groups, providing a reference for modeling complexes of the title compound. ekb.egnih.gov
Quantitative Structure-Activity Relationship (QSAR) for Molecular Interaction Prediction
A comprehensive search of scientific literature and chemical databases has revealed no specific Quantitative Structure-Activity Relationship (QSAR) studies focused on the compound this compound for the prediction of its molecular interactions. While QSAR is a common computational method used to correlate the chemical structure of compounds with their biological or chemical activities, it appears that this particular molecule has not been the subject of such published research.
General QSAR studies have been conducted on broader classes of pyridine derivatives, aiming to understand how different substituents and structural modifications affect their interactions. mdpi.commdpi.comnih.gov These studies often result in mathematical models that can predict the activity of new, unsynthesized compounds within that class. semanticscholar.org However, without specific research on this compound and its analogues, it is not possible to present detailed research findings or data tables pertaining to its specific molecular interaction predictions based on QSAR.
Further research, including the synthesis of a series of related compounds and the measurement of their molecular interactions, would be necessary to generate the data required for a meaningful QSAR analysis of this compound. Such a study would first involve the selection of relevant molecular descriptors that characterize the structural features of the molecules.
Table 1: Commonly Used Molecular Descriptors in QSAR Studies
| Descriptor Class | Examples | Description |
| Electronic | Hammett constant (σ), Dipole moment, Partial charges | Describe the electronic aspects of the molecule, influencing electrostatic interactions. |
| Steric | Molar refractivity (MR), Taft steric parameter (Es), van der Waals volume | Characterize the size and shape of the molecule, which can affect its fit into a binding site. |
| Hydrophobic | Partition coefficient (logP), Hydrophobic constants (π) | Quantify the molecule's lipophilicity, which influences its ability to cross membranes and interact with hydrophobic pockets. |
| Topological | Connectivity indices, Wiener index, Balaban index | Numerical values derived from the graph representation of the molecule, describing its branching and shape. |
| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Derived from quantum mechanical calculations, providing detailed electronic and structural information. |
Once a dataset of compounds and their activities is established, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. The predictive power of the resulting model is then rigorously validated.
Without such foundational research for this compound, any discussion of its QSAR for molecular interaction prediction would be purely speculative and fall outside the scope of scientifically accurate reporting.
Applications of N 2 Pyridin 2 Yl Ethyl Butan 1 Amine As a Synthetic Intermediate and Chemical Scaffold
Utilization in the Synthesis of Heterocyclic Systems
The pyridine (B92270) nucleus is a fundamental component of many complex heterocyclic systems found in pharmaceuticals and agrochemicals. organic-chemistry.org Pyridine derivatives serve as key starting materials for constructing fused ring systems with diverse biological activities. nih.govresearchgate.net Various synthetic strategies have been developed to create novel heterocycles, such as pyridodipyrimidines and furo[2,3-b]pyridines, from simpler pyridine-based precursors. nih.govresearchgate.net
The structure of n-[2-(Pyridin-2-yl)ethyl]butan-1-amine, featuring both a pyridine ring and a secondary amine, makes it a prime candidate for synthesizing larger, more complex heterocyclic frameworks. The amine group can act as a nucleophile in cyclization reactions, allowing it to be integrated into new ring systems attached to the pyridylethyl core. This approach is a common strategy for producing libraries of novel heterocyclic compounds for biological screening. nih.gov For example, reactions involving aminopyridine derivatives are used to build fused pyrimidine (B1678525) and triazole rings. researchgate.net
Table 1: Examples of Heterocyclic Systems Synthesized from Pyridine Derivatives
| Heterocyclic System | Precursor Type | Synthetic Approach | Reference |
| Pyridodipyrimidines | Aryl Aldehydes, Barbituric Acid, Amines | One-pot multicomponent reactions | nih.gov |
| Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines | 2-aminothieno[2,3-c]pyridine | Cyclization of thiourea (B124793) derivative | researchgate.net |
| Pyridazine Derivatives | 1,2,3-Triazines | Aza-Diels-Alder reaction | organic-chemistry.org |
| Furo[2,3-b]pyrrolo[2,3-d]pyridines | β-ketodinitriles and buta-1,3-diynes | Pd(II)‐catalyzed dual annulative cyclization | researchgate.net |
Precursor in the Development of Functional Organic Molecules
Pyridyl-containing compounds are widely recognized as versatile building blocks for creating functional organic molecules. smolecule.comnih.gov Their ability to be chemically modified allows for the fine-tuning of electronic and steric properties, which is crucial in medicinal chemistry and materials science. nih.govrsc.org A structural isomer, (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine, is noted for its role as a building block in the synthesis of more elaborate organic structures for chemical and medicinal applications. smolecule.com
The amine functionality of this compound can be readily used to connect the pyridyl scaffold to other molecular fragments through reactions like amidation or reductive amination. This modularity is essential for developing new drugs, agrochemicals, and other functional materials where the pyridine ring might serve as a key pharmacophore or a ligand for metal centers. rsc.org The development of such molecules often relies on the availability of versatile building blocks that allow for systematic structural modifications. researchgate.netnih.gov
Role as a Building Block in Polymer and Material Science
The incorporation of pyridine moieties into polymers and other advanced materials is a growing field of research. Pyridine-grafted polymers have been synthesized to create materials with specific functionalities, such as antimicrobial or fluorescent properties. mdpi.com The pyridine units can impart desirable characteristics like thermal stability and the ability to coordinate with metals.
In the realm of inorganic-organic hybrid materials, pyridylalkylamines have proven to be crucial components. For instance, 2-(2-ammonioethyl)pyridine has been used to form 2D hybrid lead iodide perovskites, where the organic cation layer plays a critical role in the material's structure and electronic properties. acs.org The structure of the organic component, including the arrangement of the pyridine rings, can influence charge transport within the material. acs.org Similarly, phenylamines have been used as building blocks to create layered inorganic-organic composite structures. rsc.org
Given these precedents, this compound could serve as a valuable monomer or modifying agent in polymer chemistry. The secondary amine allows for its incorporation into polymer backbones or as a side chain. The n-butyl group could influence the solubility of the resulting polymer and the packing of polymer chains, potentially affecting the material's bulk properties.
Table 2: Applications of Pyridine Derivatives in Materials Science
| Material Type | Pyridine Derivative Example | Function/Application | Reference |
| Functional Polymers | Pyridine-grafted acrylic acid-styrene copolymers | Antimicrobial and fluorescence applications | mdpi.com |
| Hybrid Perovskites | 2-(2-ammonioethyl)pyridine | Organic spacer cation in 2D layered structures for solar absorbers | acs.org |
| Layered Composites | Phenylamines (as analogues) | Organic building blocks for inorganic-organic layered structures | rsc.org |
Employment in Analytical Chemistry as a Reagent or Derivatizing Agent
While specific literature detailing the use of this compound as an analytical reagent is scarce, its chemical structure suggests several potential applications. The secondary amine group is a classic functional handle for derivatization reactions. In analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, or detectability of analytes. This compound could be used to react with molecules containing carbonyl groups (aldehydes, ketones) or acyl halides to form stable imine or amide derivatives, which may be more amenable to analysis or possess chromophores for UV-Vis detection.
Furthermore, the pyridine nitrogen atom is a well-known ligand for a wide range of metal ions. This property could be exploited for the development of new analytical methods. For example, it could function as a chelating agent in the separation and quantification of metal ions by chromatography or capillary electrophoresis. It could also serve as the recognition element in a chemical sensor, where its binding to a target metal ion would produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). The combined presence of the amine and pyridine nitrogens could allow for polydentate coordination, leading to high-affinity and selective metal binding.
Perspectives and Future Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency
Future research will likely focus on developing more efficient and sustainable methods for the synthesis of n-[2-(Pyridin-2-yl)ethyl]butan-1-amine. While classical methods involving the condensation of 2-pyridine carboxaldehyde with an appropriate amine followed by reduction are established, there is room for improvement. inorgchemres.org The exploration of greener synthetic alternatives that minimize waste and utilize more environmentally benign reagents is a key objective.
Potential areas of development include:
Catalytic Reductive Amination: Investigating new catalysts for the one-pot reductive amination of 2-vinylpyridine (B74390) with butan-1-amine could offer a more direct and atom-economical route.
Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents.
Biocatalysis: Employing enzymes, such as transaminases, could provide a highly selective and environmentally friendly method for the synthesis of chiral derivatives of the target compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Reductive Amination | Higher atom economy, fewer steps | Development of novel, highly active and selective catalysts |
| Flow Chemistry | Enhanced control, scalability, and safety | Optimization of reactor design and reaction conditions |
| Biocatalysis | High stereoselectivity, mild reaction conditions | Enzyme screening and engineering for specific substrates |
Exploration of New Catalytic Applications
The nitrogen atoms in this compound make it an excellent candidate as a ligand in coordination chemistry, with potential applications in catalysis. Research in this area could involve the synthesis and characterization of its metal complexes and the evaluation of their catalytic activity in various organic transformations.
Promising catalytic applications to be explored include:
Polymerization Reactions: Complexes of this ligand with late transition metals, such as palladium and nickel, could be investigated as catalysts for olefin polymerization, potentially leading to polymers with novel properties. researchgate.netnih.govmdpi.com
Cross-Coupling Reactions: Palladium complexes of this compound could be screened for their efficacy in catalyzing Suzuki-Miyaura and other cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. mdpi.com
Asymmetric Catalysis: The development of chiral versions of this ligand could open the door to its use in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Investigation of Advanced Coordination Architectures
The coordination chemistry of this compound with a variety of metal ions is a rich field for future investigation. The flexibility of the ethylbutan-1-amine side chain allows for diverse coordination modes, which could lead to the formation of novel coordination complexes and polymers with interesting structural and physical properties. mdpi.com
Future research could focus on:
Supramolecular Assemblies: Exploring the self-assembly of metal complexes of this ligand to form intricate supramolecular structures, such as cages and grids, with potential applications in host-guest chemistry and materials science.
Metal-Organic Frameworks (MOFs): Utilizing this compound as a building block for the synthesis of new MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Spin-Crossover Complexes: Investigating the magnetic properties of its iron(II) and other transition metal complexes to identify potential spin-crossover behavior, which is of interest for molecular switches and sensors.
Design of Next-Generation Functional Derivatives for Specific Chemical Applications
The chemical structure of this compound can be readily modified to create a library of functional derivatives with tailored properties for specific applications.
Areas for the design of new derivatives include:
Luminescent Materials: Introducing fluorophores into the ligand structure could lead to the development of new luminescent metal complexes for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).
Bioinorganic Chemistry: The synthesis of derivatives with enhanced biocompatibility and specific binding motifs could be explored for their potential as therapeutic or diagnostic agents.
Extraction and Separation Agents: Modifying the lipophilicity and chelating properties of the ligand could lead to new agents for the selective extraction and separation of metal ions.
| Derivative Type | Potential Application | Design Strategy |
| Fluorescent Ligands | Chemical sensors, bio-imaging | Incorporation of chromophoric and fluorophoric groups |
| Bio-conjugates | Targeted drug delivery, diagnostics | Attachment of biomolecules such as peptides or antibodies |
| Amphiphilic Ligands | Phase-transfer catalysis, metal extraction | Introduction of long alkyl chains or polar head groups |
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The study of this compound and its derivatives will benefit from the integration of emerging technologies in both their synthesis and characterization.
Future research should leverage:
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the structures, properties, and reactivity of the ligand and its metal complexes, guiding experimental design. inorgchemres.orgnih.gov
High-Throughput Screening: The use of automated systems for the rapid synthesis and screening of libraries of derivatives will accelerate the discovery of new catalysts and materials.
Advanced Spectroscopic Techniques: In-depth characterization using advanced techniques such as 2D NMR, X-ray crystallography, and mass spectrometry will be crucial for elucidating the complex structures and reaction mechanisms involving this compound.
Q & A
Q. What experimental strategies optimize the synthesis of n-[2-(Pyridin-2-yl)ethyl]butan-1-amine for high yield and purity?
Methodological Answer: Synthesis optimization requires systematic screening of catalysts, solvents, and reaction conditions. For example:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency between pyridine and amine precursors .
- Temperature/pH control : Thermodynamic studies (e.g., Arrhenius plots) can identify optimal reaction temperatures, while pH adjustments minimize side reactions like hydrolysis.
- Factorial design : Use a 2^k factorial approach to test variables (e.g., molar ratios, reaction time) and identify dominant factors .
- Purification : Column chromatography or recrystallization improves purity, monitored via HPLC or NMR .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., pyridine ring protons at δ 7–9 ppm) and confirms amine connectivity .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in structurally similar pyridinyl amines .
- FT-IR : Confirms functional groups (e.g., C-N stretch at ~1250 cm⁻¹) .
Q. How does the stability of this compound vary under different storage and experimental conditions?
Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Oxidative stability : Monitor under air vs. inert atmospheres; pyridine derivatives often form N-oxides under oxidative conditions .
- pH-dependent degradation : Use accelerated stability testing (e.g., 40°C/75% RH for 3 months) to simulate long-term storage .
- Light sensitivity : UV-Vis spectroscopy detects photodegradation products .
Q. What is the role of this compound as a ligand in coordination chemistry?
Methodological Answer:
- Metal binding studies : Titration experiments with UV-Vis or fluorescence spectroscopy quantify binding constants (e.g., with Cu²⁺ or Fe³⁺) .
- Catalytic applications : Test ligand-metal complexes in model reactions (e.g., Suzuki coupling) to evaluate catalytic activity .
- X-ray crystallography : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for synthesizing this compound?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for precursor coupling .
- Machine learning (ML) : Train ML models on existing reaction databases to predict optimal catalysts or solvents .
- Reaction path search : Tools like GRRM or AFIR automate exploration of potential pathways .
Q. What mechanisms underlie contradictory catalytic performance data for metal complexes of this compound?
Methodological Answer:
- Variable control : Standardize reaction conditions (e.g., O₂ levels, solvent purity) to isolate ligand effects .
- In situ spectroscopy : Raman or IR monitors intermediate species during catalysis to identify deactivation pathways .
- Statistical analysis : Apply ANOVA to distinguish significant factors (e.g., ligand vs. metal source) .
Q. How can AI-driven experimental design accelerate the discovery of derivatives of this compound?
Methodological Answer:
- Active learning algorithms : Prioritize experiments based on predicted bioactivity or synthetic feasibility .
- High-throughput screening : Automated platforms test >100 variants/day, with feedback loops refining AI models .
- Cheminformatics : QSAR models link structural features (e.g., substituent positions) to properties like solubility .
Q. What experimental frameworks resolve contradictions in reported biological activities of pyridinyl ethylamine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
